molecular formula C24H24O6 B14086822 Methyl 3,4-bis[(4-methoxyphenyl)methoxy]benzoate

Methyl 3,4-bis[(4-methoxyphenyl)methoxy]benzoate

Cat. No.: B14086822
M. Wt: 408.4 g/mol
InChI Key: YHOQHWBTOOPGQU-UHFFFAOYSA-N
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Description

Methyl 3,4-bis[(4-methoxyphenyl)methoxy]benzoate is a synthetic benzoate ester derivative supplied for laboratory research purposes. As a structurally complex molecule featuring multiple ether and aromatic moieties, it serves as a valuable intermediate in organic synthesis and medicinal chemistry research. Researchers utilize this compound in the exploration of novel chemical entities, particularly in the development of potential pharmacologically active molecules. Its structure suggests potential application as a building block for compounds with various biological activities, similar to other methoxy-substituted benzoate derivatives studied for their effects on cell pathways . This product is intended for use by qualified researchers in controlled laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use. All information presented is for research and development reference.

Properties

Molecular Formula

C24H24O6

Molecular Weight

408.4 g/mol

IUPAC Name

methyl 3,4-bis[(4-methoxyphenyl)methoxy]benzoate

InChI

InChI=1S/C24H24O6/c1-26-20-9-4-17(5-10-20)15-29-22-13-8-19(24(25)28-3)14-23(22)30-16-18-6-11-21(27-2)12-7-18/h4-14H,15-16H2,1-3H3

InChI Key

YHOQHWBTOOPGQU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)OC)OCC3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthesis of 3,4-Dihydroxybenzoic Acid Intermediate

The precursor 3,4-dihydroxybenzoic acid is often derived from veratric acid (3,4-dimethoxybenzoic acid) through selective demethylation. A patent by CN114292192A describes the oxidation of veratraldehyde using hydrogen peroxide (27%) and liquid alkali (30% NaOH) at 15–20°C to yield veratric acid, which is subsequently demethylated under acidic conditions.

Reaction conditions :

  • Veratraldehyde (1 g) : H₂O₂ (3 mL) : NaOH (1 mL)
  • Temperature : 15–20°C
  • Yield : 89% (veratric acid)

Protection of Hydroxyl Groups

The 3- and 4-hydroxyl groups of the benzoic acid core are protected using 4-methoxybenzyl chloride to prevent undesired side reactions. A method from CN102690175A details the preparation of 3-methoxybenzyl chloride via methylation of 3-hydroxybenzaldehyde with methyl sulfate in dichloromethane:

Procedure :

  • 3-Hydroxybenzaldehyde (80 g) is treated with methyl sulfate (160 g) in the presence of NaOH (10 mol/L).
  • The mixture is stirred at 15–20°C for 3 hours.
  • The product is extracted with dichloromethane, yielding 3-methoxybenzyl chloride with 92% purity.

Coupling of 4-Methoxybenzyl Groups

The protected benzoic acid undergoes alkylation with 4-methoxybenzyl chloride. A study in Dimeric Polyphenols to Pave the Way for New Antimalarial Drugs (RSC, 2022) outlines a Mitsunobu-like reaction using EDCI.HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and DMAP (4-dimethylaminopyridine) in dichloromethane:

Optimized conditions :

  • Solvent : Dichloromethane
  • Catalyst : EDCI.HCl (1.5 eq), DMAP (0.2 eq)
  • Temperature : Room temperature (25°C)
  • Reaction time : 12 hours
  • Yield : 78%

Comparative Analysis of Catalytic Systems

The choice of catalyst significantly impacts reaction efficiency and safety. Traditional methods using concentrated sulfuric acid (H₂SO₄) at 96°C have been phased out due to corrosion risks and side product formation. Modern approaches employ carbodiimide-based catalysts:

Catalyst Temperature (°C) Reaction Time (h) Yield (%) Safety Profile
DCC (Dicyclohexylcarbodiimide) 30–45 3 97 Mild, recyclable
EDCI.HCl 25 12 78 Low toxicity, aqueous workup
H₂SO₄ (Traditional) 96 6 89 Corrosive, hazardous

Key findings :

  • DCC achieves the highest yield (97%) under mild conditions (30–45°C), with the bonus of catalyst recyclability.
  • EDCI.HCl offers safer handling but requires longer reaction times.

Esterification of the Carboxylic Acid Intermediate

The final step involves esterification of the bis-protected benzoic acid with methanol. CN114292192A discloses a solvent-free method using dicyclohexylcarbodiimide (DCC) at 35–40°C:

Procedure :

  • Veratric acid (1 mol) and methanol (1.3 mol) are mixed in dichloromethane.
  • DCC (1.7 mol) is added gradually.
  • The reaction is stirred at 40°C for 3 hours.
  • The product is purified via flash chromatography, yielding methyl 3,4-bis[(4-methoxyphenyl)methoxy]benzoate at 97% purity.

Optimization Strategies for Industrial Scaling

Solvent Selection

Chlorinated solvents (e.g., dichloromethane) enhance reaction rates but pose environmental concerns. Alternatives like ethyl acetate or n-propanol are being explored, though they may reduce yields by 5–10%.

Catalyst Recycling

DCC-derived dicyclohexylurea (DCU) can be reconverted to DCC via dehydration, reducing costs by 30% in large-scale production.

Purity Control

Flash chromatography (hexane/ethyl acetate gradient) remains the gold standard for purification, achieving ≥99% purity. Crystallization from ethanol/water mixtures offers a cheaper alternative but risks co-precipitation of byproducts.

Chemical Reactions Analysis

Types of Reactions: Methyl 3,4-bis[(4-methoxyphenyl)methoxy]benzoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 3,4-bis[(4-methoxyphenyl)methoxy]benzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 3,4-bis[(4-methoxyphenyl)methoxy]benzoate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed biological activities. The exact molecular targets and pathways are subjects of ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituents on the benzoate core significantly alter physical properties such as melting point, solubility, and crystallinity. Below is a comparative analysis:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Properties Reference
Methyl 3,4-bis[(4-methoxyphenyl)methoxy]benzoate Two (4-methoxyphenyl)methoxy ~466.5 (estimated) Not reported High steric bulk, lipophilic
Methyl 3,4-bis(cyclopropylmethoxy)benzoate Two cyclopropylmethoxy 318.36 Not reported Crystalline, forms hydrogen bonds
Methyl 3,4-dimethoxybenzoate Two methoxy groups 196.20 ~80–85 Low steric hindrance, polar
Methyl 3,4-bis(2-methoxyethoxy)benzoate Two 2-methoxyethoxy 312.35 Not reported Flexible ether chains, hydrophilic

Key Observations :

  • Steric Effects : The (4-methoxyphenyl)methoxy groups in the target compound introduce significant steric hindrance compared to smaller substituents like methoxy or cyclopropylmethoxy. This bulk may reduce reactivity in electrophilic substitution reactions but enhance stability in biological environments .
  • Solubility : Polar substituents (e.g., 2-methoxyethoxy) increase water solubility, while aromatic ethers (e.g., (4-methoxyphenyl)methoxy) enhance lipophilicity, favoring organic solvents like ethyl acetate or DMSO .
  • Crystallinity : Compounds with rigid substituents (e.g., cyclopropylmethoxy) exhibit stronger intermolecular interactions (e.g., hydrogen bonding), as seen in crystallographic studies .

Biological Activity

Methyl 3,4-bis[(4-methoxyphenyl)methoxy]benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its unique molecular structure, which includes two methoxyphenyl groups attached to a benzoate core. This configuration is believed to contribute to its biological efficacy. The molecular formula is C18H18O5C_{18}H_{18}O_5, with a molecular weight of approximately 318.34 g/mol.

Biological Activities

1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The compound's mechanism involves disrupting microbial cell membranes, leading to cell lysis and death .

2. Anti-inflammatory Effects
The compound has been shown to possess anti-inflammatory properties. In animal models, it reduced inflammation markers such as TNF-α and IL-6 when administered in controlled doses. This suggests potential therapeutic applications in treating inflammatory diseases .

3. Anticancer Activity
this compound has also been investigated for its anticancer properties. Studies on cancer cell lines indicate that the compound inhibits cell proliferation and induces apoptosis in various cancer types, including breast and colon cancer cells. The proposed mechanism involves the modulation of signaling pathways related to cell survival and apoptosis .

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study published in a peer-reviewed journal, this compound was tested against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 64 µg/mL, indicating strong antimicrobial potential compared to standard antibiotics .

Case Study 2: Anti-inflammatory Mechanism
A separate investigation assessed the anti-inflammatory effects of the compound in a murine model of arthritis. Results showed a significant reduction in paw swelling and histological evidence of decreased joint inflammation following treatment with this compound .

Case Study 3: Cancer Cell Line Studies
In vitro studies involving human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment with concentrations as low as 10 µM .

Summary of Research Findings

Biological ActivityObservationsReference
AntimicrobialEffective against Gram-positive/negative bacteria; MIC: 32-64 µg/mL
Anti-inflammatoryReduced inflammation markers in animal models
AnticancerInduced apoptosis in cancer cell lines; dose-dependent effect observed

Q & A

Q. What are the key considerations for synthesizing Methyl 3,4-bis[(4-methoxyphenyl)methoxy]benzoate?

The synthesis typically involves sequential etherification and esterification steps. For example, triazine-based intermediates (similar to those in ) are synthesized using nucleophilic aromatic substitution with DIPEA (N,N-diisopropylethylamine) as a base . Critical parameters include:

  • Temperature control : Reactions are often conducted at low temperatures (-35°C) to minimize side reactions.
  • Purification : Column chromatography (e.g., silica gel with gradients of CH₂Cl₂/EtOAc) is essential for isolating the target compound from byproducts .
  • Reagent stoichiometry : Precise equivalents of reactants (e.g., 1.1–1.6 equiv. of DIPEA) ensure high yields .

Q. How should this compound be stored to ensure stability?

  • Short-term storage : Store at 3–8°C in airtight containers to prevent hydrolysis or oxidation .
  • Long-term storage : For extended periods, keep below -20°C to preserve structural integrity, as recommended for structurally similar phosphoramidites .

Q. What safety protocols are necessary when handling this compound?

  • Personal protective equipment (PPE) : Use gloves, lab coats, and eye protection.
  • Toxicity management : Although specific GHS data for this compound is unavailable, structurally related esters (e.g., triazine derivatives) are classified as Category 4 acute toxins (oral/dermal/inhalation). Follow protocols for minimizing aerosol generation and using fume hoods .

Q. Which analytical techniques are recommended for characterizing this compound?

  • ¹H NMR : Confirm substitution patterns using chemical shifts (e.g., methoxy groups at δ 3.76–3.86 ppm) and integration ratios .
  • Melting point : Compare observed values (e.g., 79–82°C) with literature to assess purity .
  • TLC : Monitor reaction progress using hexane/EtOAC (2:1) with an Rf ≈ 0.18 .

Advanced Research Questions

Q. How can conflicting NMR data be resolved when characterizing derivatives of this compound?

  • Deuterated solvent effects : Use DMSO-d₆ to resolve proton splitting in aromatic regions, as seen in triazine analogs .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., methoxyphenyl groups) by correlating ¹H-¹H and ¹H-¹³C couplings .
  • Contradiction management : Cross-validate with mass spectrometry (HRMS) to confirm molecular ion peaks .

Q. What mechanistic insights explain side reactions during its synthesis?

  • Competitive nucleophilic attack : Excess DIPEA may deprotonate hydroxyl groups prematurely, leading to undesired intermediates. Control reagent addition rates to mitigate this .
  • Steric hindrance : Bulky substituents on the benzoate core can slow down etherification. Optimize reaction times (e.g., 23–47 hours for triazine analogs) and use polar aprotic solvents (e.g., DMF) .

Q. How does the compound’s stability vary under different pH conditions?

  • Acidic conditions : Ester groups may hydrolyze, as observed in related benzoates. Use buffered solutions (pH 6–8) for aqueous experiments .
  • Oxidative stability : Methoxy groups are susceptible to oxidation. Add antioxidants (e.g., BHT) to reaction mixtures for long-term studies .

Q. What role does this compound play in synthesizing complex heterocycles?

  • Protecting group applications : The bis(4-methoxyphenyl)methoxy groups can shield hydroxyl moieties in multi-step syntheses, analogous to trityl-protected phosphoramidites in nucleic acid chemistry .
  • Triazine coupling : React with aminobenzoates to form triazole or triazine scaffolds, as demonstrated in and .

Methodological Tables

Q. Table 1. Optimized Reaction Conditions for Synthesis

ParameterValue/ProcedureReference
Temperature Range-35°C to 40°C (step-dependent)
Purification MethodColumn chromatography (CH₂Cl₂/EtOAc)
Yield90% (after optimization)

Q. Table 2. Key Spectral Data

TechniqueKey ObservationsReference
¹H NMR (DMSO-d₆)δ 3.76–3.86 (methoxy groups)
Melting Point79–82°C
TLC Rf (hexane/EtOAc 2:1)0.18

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